N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

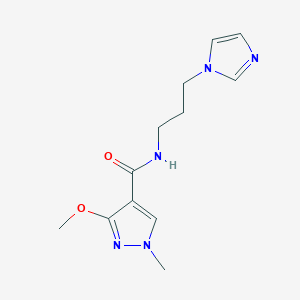

N-(3-(1H-Imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The presence of both imidazole and pyrazole rings suggests possible interactions with biological targets such as enzymes or receptors, though direct mechanistic data are absent in the provided sources .

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-16-8-10(12(15-16)19-2)11(18)14-4-3-6-17-7-5-13-9-17/h5,7-9H,3-4,6H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGDCBUDIJFZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Coupling of the Rings: The imidazole and pyrazole rings are then coupled through a series of condensation reactions, often involving the use of strong acids or bases to facilitate the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound's structure features an imidazole ring, which is known for its biological activity. Imidazole derivatives are widely used in drug development due to their ability to interact with biological targets effectively. The incorporation of the pyrazole moiety enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds with imidazole and pyrazole structures can exhibit significant anticancer properties. For instance, studies have shown that similar imidazole-based compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and disruption of cancer cell proliferation pathways .

Antimicrobial Properties

N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been evaluated for its antibacterial activity against several strains of bacteria. Compounds in this class have demonstrated effectiveness against resistant strains, making them candidates for further development as antibiotics .

Biological Research Applications

The compound's unique structure allows it to be utilized in various biological research applications.

Enzyme Inhibition Studies

The ability to inhibit specific enzymes makes this compound a valuable tool in biochemical assays. For example, studies have indicated that imidazole derivatives can act as inhibitors of certain kinases involved in cancer signaling pathways . This property is crucial for developing targeted therapies.

Molecular Probes

Due to its ability to form complexes with metal ions, this compound can serve as a molecular probe in imaging studies. Its interactions with metal ions can be harnessed for diagnostic purposes, particularly in imaging techniques like MRI or PET scans .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide:

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Findings and Implications

Structural Diversity : The target compound’s 3-methoxy-1-methyl-pyrazole group distinguishes it from simpler acyl derivatives () and more complex aryl-substituted pyrazoles ().

Synthetic Challenges : While EDCI/HOBt coupling () offers reliable yields for carboxamides, the target compound’s synthesis may require optimization due to steric hindrance from the methoxy group.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H18N4O3

- Molecular Weight : 290.32 g/mol

- IUPAC Name : N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can inhibit the growth of bacteria and fungi. The incorporation of the pyrazole moiety may enhance this effect by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Properties : Research indicates that compounds with imidazole and pyrazole structures can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, likely mediated by mitochondrial dysfunction.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. The results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent.

Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound inhibited the secretion of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent. Further investigations are needed to elucidate the precise signaling pathways involved.

Study 3: Anticancer Activity

A recent study explored the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results revealed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 secretion | |

| Anticancer | Induced apoptosis in HeLa and MCF-7 cells |

Future Directions

Research on N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms underlying its biological activities.

- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Identifying structural modifications that enhance biological activity or reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.